

(S)-2-methoxypropanoic acid molecular weight

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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

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An In-Depth Technical Guide to **(S)-2-Methoxypropanoic Acid**: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of **(S)-2-methoxypropanoic acid**, a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind methodological choices, ensuring a deep understanding of the compound's properties and handling.

Core Molecular and Physical Properties

(S)-2-methoxypropanoic acid is a chiral carboxylic acid featuring a methoxy group at the alpha-position. This structure imparts specific chemical properties that make it a useful intermediate in the synthesis of more complex, stereochemically defined molecules. Its identity and fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	(2S)-2-methoxypropanoic acid	[1]
Synonyms	(S)-(-)-2-Methoxypropionic acid, s-2-methoxypropanoic acid	
CAS Number	23953-00-6	
Molecular Formula	C ₄ H ₈ O ₃	[1]
Molecular Weight	104.10 g/mol	[1]
Monoisotopic Mass	104.047344113 Da	[1]
Physical Form	Liquid	
Boiling Point	99 °C @ 20 mmHg	
Refractive Index	~1.414	
Specific Rotation	[α] ²⁰ /D -75° (approx.)	

Synthesis of Enantiomerically Pure (S)-2-Methoxypropanoic Acid

Obtaining **(S)-2-methoxypropanoic acid** in high enantiomeric purity is critical for its application in stereoselective synthesis. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis from a chiral pool starting material.

Strategy 1: Racemic Synthesis and Chiral Resolution

This is the most common and industrially validated approach. It involves a non-stereoselective synthesis to produce a racemic mixture of 2-methoxypropanoic acid, followed by separation of the enantiomers.

Part A: Synthesis of Racemic 2-Methoxypropanoic Acid

The synthesis proceeds via a standard Williamson ether synthesis, where the alkoxide of a lactate precursor displaces a leaving group. A more direct and high-yielding method starts from

2-bromopropionic acid.

- Reaction Principle: A methanolic solution of sodium methoxide acts as both the nucleophile and the base. The methoxide ion displaces the bromide from 2-bromopropionic acid in an S_N2 reaction. The acidic workup ensures the final product is the protonated carboxylic acid.

Experimental Protocol: Racemic Synthesis[2][3]

- Reaction Setup: To a stirring solution of 2-bromopropionic acid (1.0 eq) in methanol (approx. 2.5 mL per 10 mmol of acid), slowly add a 25% solution of sodium methoxide in methanol (2.0 eq) under a nitrogen atmosphere.
- Reaction Execution: Heat the mixture to 50 °C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC or LC-MS.
- Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
- Acidification & Extraction: To the resulting residue, add 1N hydrochloric acid (HCl) until the pH is ~1. Extract the aqueous layer with ethyl acetate (3x volumes).
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield racemic 2-methoxypropanoic acid as a colorless oil. Yields are typically high (>95%).

Part B: Chiral Resolution via Diastereomeric Salt Formation

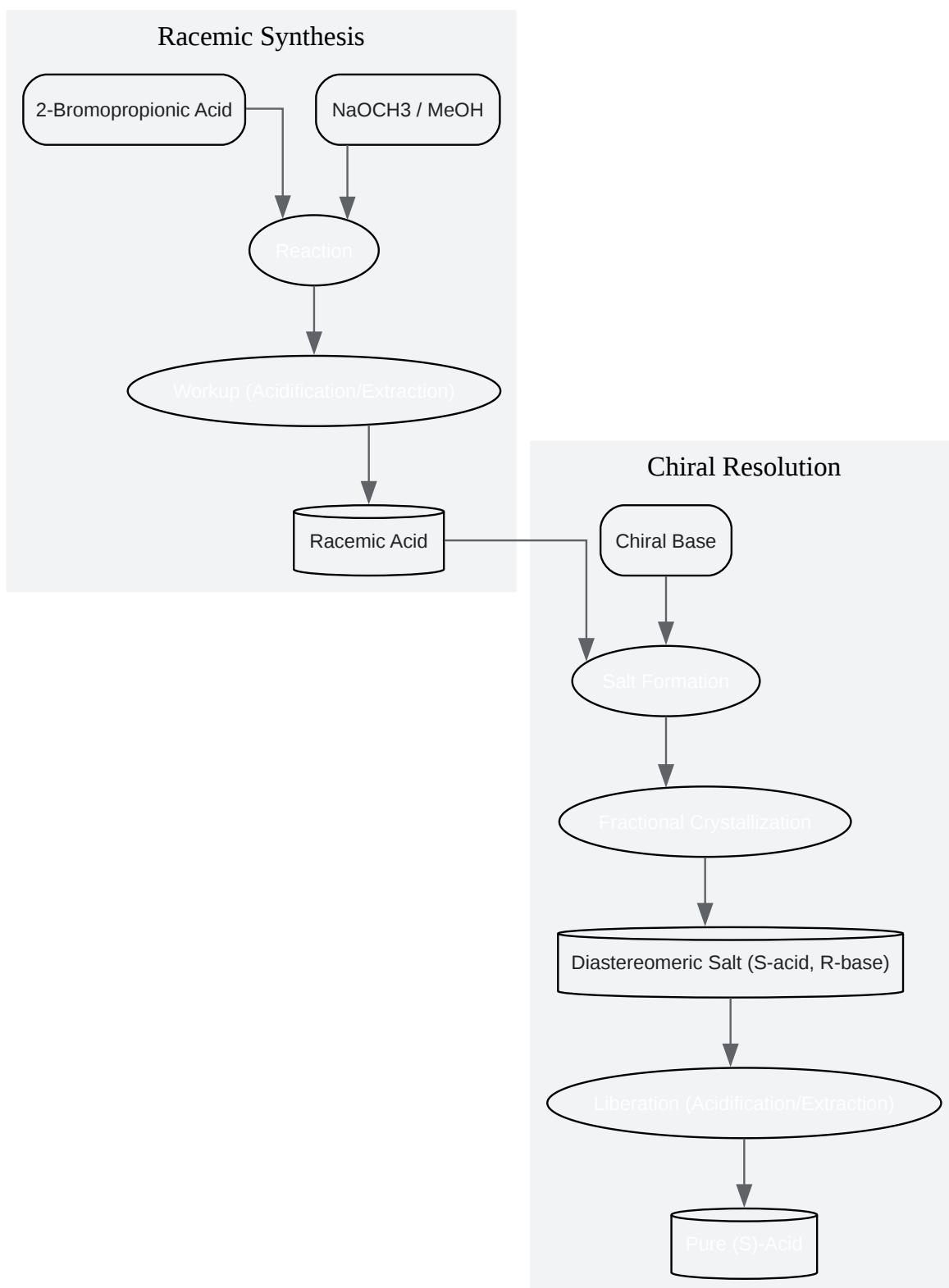
- Causality of Method: Enantiomers possess identical physical properties, making them inseparable by standard techniques like distillation or achiral chromatography.[3] By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[3]

Experimental Protocol: Chiral Resolution

- Salt Formation: Dissolve the racemic 2-methoxypropanoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve a chiral resolving agent,

such as (S)-(-)- α -phenylethylamine or an alkaloid like quinine (0.5 - 1.0 eq), in the same solvent.

- Crystallization: Slowly add the chiral base solution to the acid solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. The process may be initiated by seeding with a small crystal. Allow the crystallization to proceed, often with slow cooling.
- Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
- Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 1N HCl to pH ~1. This protonates the carboxylic acid and liberates the free **(S)-2-methoxypropanoic acid**.
- Final Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na_2SO_4 , filter, and concentrate to yield the enantiomerically enriched **(S)-2-methoxypropanoic acid**. The enantiomeric excess (e.e.) must be confirmed analytically (see Section 3).



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Caption: Workflow for Synthesis and Chiral Resolution.

Strategy 2: Asymmetric Synthesis from the Chiral Pool

This approach leverages a readily available, enantiomerically pure starting material. (S)-Alanine is an ideal precursor.

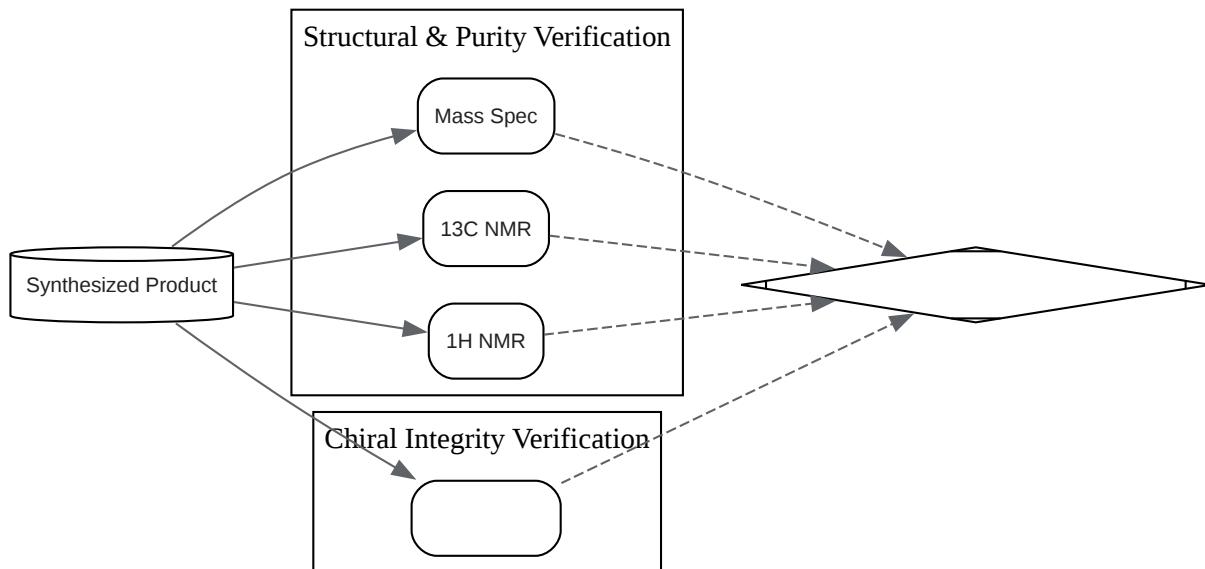
- Reaction Principle: This route involves the diazotization of the amino group of (S)-alanine in the presence of methanol. The reaction proceeds with retention of configuration at the chiral center, forming the methyl ester of **(S)-2-methoxypropanoic acid**, which is then hydrolyzed.

Conceptual Protocol: Asymmetric Synthesis

- Diazotization: Cool a solution of (S)-Alanine in methanol to 0 °C. Slowly add a solution of sodium nitrite (NaNO_2) followed by careful addition of an acid (e.g., H_2SO_4) to generate nitrous acid in situ.
- Esterification/Etherification: The diazonium intermediate is unstable and will be displaced by methanol, leading to the formation of methyl (S)-2-methoxypropanoate.
- Hydrolysis: After the reaction is complete, the crude methyl ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidic workup).

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of **(S)-2-methoxypropanoic acid** requires a suite of analytical techniques.



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Caption: Analytical Workflow for Product Validation.

NMR Spectroscopy

^1H NMR: Provides confirmation of the core structure.

- Protocol: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl_3 or CD_3OD). Acquire the spectrum on a standard NMR spectrometer (≥ 400 MHz).
- Expected Spectrum (in CD_3OD):^[2]
 - $\delta \sim 3.67$ ppm (quartet, 1H): The proton on the chiral carbon (C2), split by the adjacent methyl group protons.
 - $\delta \sim 3.33$ ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.
 - $\delta \sim 1.33$ ppm (doublet, 3H): The protons of the C3 methyl group, split by the single proton on C2.

- A broad singlet for the carboxylic acid proton (-COOH) will also be present, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR: Confirms the presence of all four unique carbon environments.

- Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
- Expected Chemical Shifts:[4][5]
 - ~175-180 ppm: Carboxylic acid carbonyl carbon (C1).
 - ~75-80 ppm: Chiral carbon bearing the methoxy group (C2).
 - ~55-60 ppm: Methoxy carbon (-OCH₃).
 - ~18-22 ppm: Methyl carbon (C3).

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation patterns.

- Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or by direct infusion using Electrospray Ionization (ESI).
- Expected Fragmentation (EI):
 - m/z 104: Molecular ion [M]⁺.
 - m/z 89: Loss of a methyl radical (•CH₃).
 - m/z 59: Loss of the carboxyl group (•COOH), corresponding to [CH(OCH₃)CH₃]⁺. This is often a prominent peak due to alpha-cleavage common in ethers.[6]
 - m/z 45: Carboxyl fragment [COOH]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the definitive technique for determining enantiomeric excess (e.e.).

- Principle of Self-Validation: A robust chiral method must demonstrate baseline separation of both enantiomers. This is achieved by analyzing the synthesized (S)-enantiomer, the corresponding (R)-enantiomer (if available), and, most importantly, a racemic mixture. The ability to resolve the racemic sample into two distinct peaks validates the method's specificity for the enantiomers.
- Protocol: Direct Chiral HPLC
 - Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiraldex® AD) are excellent starting points for chiral acids.
 - Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to ensure good peak shape by suppressing the ionization of the carboxyl group.
 - Sample Preparation: Prepare a stock solution of the synthesized (S)-acid, and a separate solution of the racemic acid, at approximately 1 mg/mL in the mobile phase.
 - Analysis: Inject the racemic mixture to develop the separation method, adjusting the mobile phase composition to achieve baseline resolution ($R_s > 1.5$). Once optimized, inject the synthesized (S)-acid sample to confirm its retention time and quantify the area of the minor (R)-enantiomer peak, if any.
 - Quantification: Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$.

Applications in Drug Discovery and Development

Chiral α -methoxy acids are valuable building blocks because the methoxy group can serve as a bioisostere for other functionalities or can be strategically placed to influence conformation and

binding to biological targets. While direct applications of **(S)-2-methoxypropanoic acid** are proprietary or less documented, its utility can be understood from its structural analogues used in cutting-edge drug development.

A prominent example is the use of the closely related (S)-2-methoxy-2-phenylacetic acid in the synthesis of ORY-1001 (ladademstat), a potent and selective inhibitor of the epigenetic enzyme KDM1A (also known as LSD1), which is in clinical trials for acute leukemia.^{[7][8][9][10]} In the synthesis of such complex molecules, the chiral acid fragment is introduced to build a key part of the final structure. The specific (S)-configuration is essential for the molecule to fit correctly into the enzyme's active site, demonstrating the absolute necessity of high enantiomeric purity in the starting building block. The use of such chiral fragments underscores the importance of developing robust and scalable synthetic and analytical methods for compounds like **(S)-2-methoxypropanoic acid**.

Safety and Handling

(S)-2-methoxypropanoic acid requires careful handling in a laboratory setting.

- GHS Hazard Classification:
 - H302: Harmful if swallowed.^[1]
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
- Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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